molecular formula C13H19N3O2 B1599653 N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine CAS No. 211247-60-8

N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine

Cat. No. B1599653
CAS RN: 211247-60-8
M. Wt: 249.31 g/mol
InChI Key: OCTNQAZYWLBDEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine” is a chemical compound with the molecular formula C13H19N3O2 . It has a molecular weight of 249.31 g/mol .


Molecular Structure Analysis

The molecular structure of “N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine” consists of a piperidine ring substituted with a dimethylamino group and a 4-nitrophenyl group .


Physical And Chemical Properties Analysis

The boiling point of “N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine” is predicted to be 399.4±37.0 °C . The compound should be stored sealed in a dry environment at 2-8°C .

Scientific Research Applications

Nonlinear Optical Materials

This compound has been studied for its potential in the field of nonlinear optics (NLO) . NLO materials are crucial for various applications such as optical switching, data storage, and frequency doubling. The nitro group attached to the phenyl ring in this compound acts as an electron acceptor, while the dimethylamine group serves as an electron donor, creating a push-pull electronic system that can enhance NLO properties .

Pharmaceutical Drug Development

Piperidine derivatives, including N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine , are present in many pharmaceuticals. They play a significant role in the development of new drugs due to their versatile pharmacophore which can interact with various biological targets. This compound could serve as a precursor or an intermediate in synthesizing potential therapeutic agents .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material in chromatographic analysis and mass spectrometry. Its distinct chemical structure allows it to be a useful marker or internal standard for calibrating instruments and validating analytical methods .

Material Science

The compound’s molecular structure, which includes both electron-donating and electron-withdrawing groups, makes it a candidate for creating advanced materials. It could be used in the synthesis of polymers or coatings with specific electronic properties, potentially useful in electronics or as sensors .

Environmental Science

Research in environmental science could utilize N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine to study its degradation products and their environmental impact. Understanding its breakdown could help assess the risks associated with its use and inform the development of safer alternatives .

Biological Research

This compound may be used in biological research to study its interaction with various enzymes and receptors. Its structure allows it to bind to multiple targets, making it a valuable tool for understanding biological pathways and designing new experiments .

Safety and Hazards

The compound has a signal word of “Warning”. The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and the hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-14(2)11-7-9-15(10-8-11)12-3-5-13(6-4-12)16(17)18/h3-6,11H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTNQAZYWLBDEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454732
Record name N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine

CAS RN

211247-60-8
Record name N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Dimethyl-piperidin-4-yl-amine dihydrochloride (Aldrich, 2.0 g, 9.95 mmol) and 4-fluoro-nitrobenzene (Aldrich, 2.5 g, 17.7 mmol) were added to methanol (30 mL). The mixture was heated to 90° C. and stirred for 3.5 hours. The mixture was treated with 1 N HCl to pH=1 and then extracted with diethyl ether (2×10 mL). The aqueous layer was treated with saturated sodium carbonate to pH=10 and then extracted with methylene chloride (2×20 mL). The organic layer was dried with sodium sulfate and the solvent was removed to give the desired product. 1.25 g, 50%. MS (m+H)+: 250.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 100 ml flask was charged with 1-fluoro-4-nitrobenzene (2.122 ml, 20 mmol), dimethylsulfoxide (30 ml), N,N-dimethylpiperidin-4-amine (2.82 g, 22.00 mmol) and triethylamine (5.58 ml, 40.0 mmol). The resulting solution was stirred at 100° C. under nitrogen for 24 hours. The reaction mixture was allowed to cool, and was poured in stirring cold water (1000 ml) and the solid collected by filtration and washed with water. The precipitate was vacuum dried to provide the title compound. MS (ESI(+)) m/e 249.9 (M+H)+.
Quantity
2.122 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
5.58 mL
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine
Reactant of Route 2
Reactant of Route 2
N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine
Reactant of Route 3
Reactant of Route 3
N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine
Reactant of Route 4
Reactant of Route 4
N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine
Reactant of Route 5
Reactant of Route 5
N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine
Reactant of Route 6
Reactant of Route 6
N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.